![molecular formula C19H19N3O7S B5482906 N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]methionine](/img/structure/B5482906.png)
N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]methionine
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Overview
Description
N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]methionine, also known as FNAM, is a synthetic amino acid derivative that has been extensively studied for its potential applications in scientific research. FNAM is a versatile compound that can be used in a variety of biochemical and physiological assays, making it a valuable tool for researchers in a wide range of fields.
Mechanism of Action
The mechanism of action of N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]methionine is based on its ability to bind to specific target proteins and modulate their activity. N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]methionine acts as a competitive inhibitor of histone deacetylases, blocking their ability to remove acetyl groups from histone proteins and thereby altering the structure and function of chromatin. This, in turn, can affect gene expression and cellular signaling pathways.
Biochemical and Physiological Effects
N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]methionine has a number of biochemical and physiological effects that make it a valuable tool for scientific research. It has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and inflammation, and can be used to study the role of these processes in disease states. N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]methionine has also been shown to have anti-inflammatory and anti-tumor effects, making it a potential therapeutic agent for a range of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]methionine in lab experiments is its specificity for target proteins, which allows researchers to selectively study the activity of these proteins in vitro and in vivo. Additionally, N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]methionine is a stable compound that can be easily synthesized and stored, making it a convenient tool for scientific research. However, one limitation of using N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]methionine is its potential toxicity, which can limit its use in certain experimental systems.
Future Directions
There are a number of potential future directions for research on N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]methionine. One area of interest is the development of new synthetic methods for producing N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]methionine and related compounds, which could lead to improved yields and purity. Another area of interest is the identification of new target proteins for N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]methionine, which could expand its potential applications in scientific research. Additionally, there is growing interest in the use of N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]methionine as a therapeutic agent for a variety of diseases, including cancer and inflammatory disorders.
Synthesis Methods
N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]methionine can be synthesized through a multi-step process that involves the reaction of furoyl chloride with 3-nitroaniline to form an intermediate, which is then reacted with methionine to produce the final product. The synthesis of N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]methionine is a complex process that requires careful attention to detail and precise control of reaction conditions in order to achieve high yields and purity.
Scientific Research Applications
N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]methionine has been used extensively in scientific research as a probe for studying protein-protein interactions and enzyme activity. It has been shown to bind specifically to a number of target proteins, including histone deacetylases and cyclooxygenases, and can be used to measure their activity in vitro and in vivo. N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]methionine has also been used as a tool for studying the role of protein acetylation in cellular signaling pathways, as it can be used to selectively inhibit the activity of histone deacetylases.
properties
IUPAC Name |
2-[[(E)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7S/c1-30-9-7-14(19(25)26)20-17(23)15(21-18(24)16-6-3-8-29-16)11-12-4-2-5-13(10-12)22(27)28/h2-6,8,10-11,14H,7,9H2,1H3,(H,20,23)(H,21,24)(H,25,26)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLZRNKCXXGMJI-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)NC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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